

Application Notes and Protocols for Irtemazole

In Vitro Assays

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Compound of Interest

Compound Name: Irtemazole

Cat. No.: B1672188

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Introduction

Irtemazole is a triazole antifungal agent. As with other azoles, its primary mechanism of action is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14 α -demethylase. [1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. [2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth inhibition. [1][3] Due to the discontinuation of **Irtemazole**'s development, publicly available in vitro data is scarce. The following protocols and data tables are based on established methods for triazole antifungals and utilize data from the structurally related and well-characterized compound, itraconazole, as a reference. These should be adapted and validated for specific experimental conditions.

Data Presentation: In Vitro Activity of a Reference Triazole (Itraconazole)

The following tables summarize the in vitro activity of itraconazole against various fungal pathogens, its inhibitory effects on a key human cytochrome P450 enzyme, and its interaction with P-glycoprotein. This data is provided as a reference to guide the design and interpretation of in vitro assays for **Irtemazole**.

Table 1: Antifungal Activity of Itraconazole (Reference Compound)

Fungal Species	MIC50 (mg/L)	MIC90 (mg/L)	Reference
Aspergillus fumigatus	0.5	1	[4]
Aspergillus flavus	0.375	-	[4]
Candida albicans	≤0.08	>10	[5]
Candida glabrata	-	-	[6]
Candida krusei	≤0.08	-	[5]
Cryptococcus neoformans	≤0.08	-	[5]
Sporothrix schenckii	0.119 (Geometric Mean)	-	[7]

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.

Table 2: In Vitro Inhibition of Human CYP3A4 by Itraconazole and its Metabolites (Reference Data)

Compound	Unbound IC50 (nM)	Reference
Itraconazole (ITZ)	6.1	[8]
Hydroxy-itraconazole (OH-ITZ)	4.6	[8]
Keto-itraconazole (keto-ITZ)	7.0	[8]
N-desalkyl-itraconazole (ND-ITZ)	0.4	[8]

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Interaction of Triazoles with P-glycoprotein (P-gp) (Reference Data)

Compound	Assay	Endpoint	Value (μM)	Reference
Itraconazole	P-gp Inhibition	IC50	~2	[9]
Ketoconazole	P-gp Inhibition	IC50	~6	[9]
Fluconazole	P-gp Inhibition	IC50	No effect	[9]
Posaconazole	P-gp Inhibition	IC50	3	[10]

P-gp: P-glycoprotein, a drug efflux pump.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Irtemazole** against various fungal isolates.

Materials:

- **Irtemazole** powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well microtiter plates
- Fungal isolates
- Spectrophotometer or microplate reader
- Sterile water, saline, and pipette tips

Procedure:

- Drug Preparation:
 - Prepare a stock solution of **Irtemazole** in DMSO (e.g., 1600 µg/mL).
 - Perform serial twofold dilutions of the **Irtemazole** stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.015 to 16 µg/mL in the microtiter plate wells.
- Inoculum Preparation:
 - Yeasts: Culture the yeast isolates on Sabouraud dextrose agar. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the wells.
 - Filamentous Fungi: Culture the mold isolates on potato dextrose agar until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL.
- Assay Plate Preparation:
 - Add 100 µL of the appropriate **Irtemazole** dilution to each well of a 96-well plate.
 - Add 100 µL of the prepared fungal inoculum to each well.
 - Include a drug-free growth control well (inoculum only) and a sterility control well (medium only).
- Incubation:
 - Incubate the plates at 35°C.
 - Incubation times vary depending on the organism: 24-48 hours for most *Candida* species, and 48-72 hours for *Aspergillus* species and other molds.
- MIC Determination:

- The MIC is defined as the lowest concentration of **Irtemazole** that causes a significant inhibition of growth (typically $\geq 50\%$ for azoles against yeasts) compared to the drug-free control.
- Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

CYP3A4 Inhibition Assay: Human Liver Microsome Model

This protocol describes a common in vitro method to assess the potential of a compound to inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.

Objective: To determine the IC₅₀ value of **Irtemazole** for the inhibition of CYP3A4 activity.

Materials:

- **Irtemazole**
- Human liver microsomes (HLMs)
- CYP3A4 substrate (e.g., midazolam or testosterone)
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile
- Trifluoroacetic acid
- LC-MS/MS system

Procedure:

- Reaction Mixture Preparation:

- Prepare a series of dilutions of **Irtemazole** in buffer.
- In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the **Irtemazole** dilution (or vehicle control).
- Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
- Initiation of Reaction:
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a defined period (e.g., 10-30 minutes).
- Termination of Reaction:
 - Stop the reaction by adding a quenching solution, typically cold acetonitrile.
- Sample Processing:
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vials for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the CYP3A4 substrate.
- Data Analysis:
 - Calculate the percentage of inhibition of metabolite formation at each **Irtemazole** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

P-glycoprotein (P-gp) Interaction Assay: ATPase Activity

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

Objective: To determine if **Irtemazole** is a substrate and/or inhibitor of P-gp by measuring its effect on P-gp's ATPase activity.

Materials:

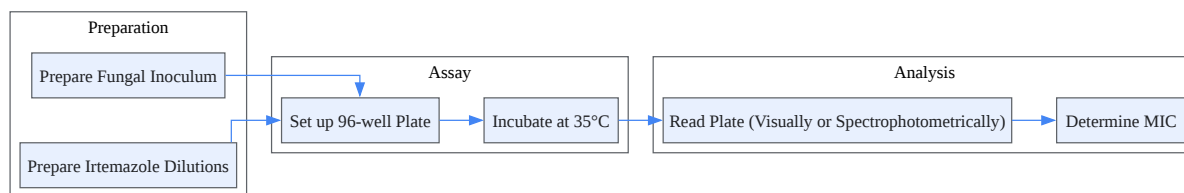
- **Irtemazole**
- P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
- Control membrane vesicles (without P-gp expression)
- ATP
- Assay buffer (containing MgCl₂, EGTA, Tris-HCl)
- Known P-gp substrate/activator (e.g., verapamil)
- Known P-gp inhibitor (e.g., sodium orthovanadate)
- Phosphate detection reagent (e.g., malachite green-based reagent)
- Microplate reader

Procedure:

- Assay Plate Setup:
 - Prepare dilutions of **Irtemazole** in assay buffer.
 - To assess for stimulation (substrate potential): Add **Irtemazole** dilutions to wells containing P-gp membranes.
 - To assess for inhibition: Add **Irtemazole** dilutions to wells containing P-gp membranes and a fixed concentration of a known P-gp activator (e.g., verapamil).

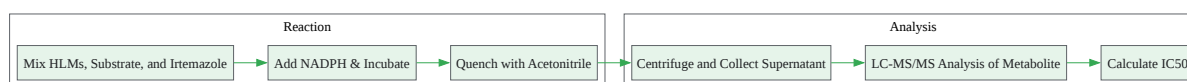
- Include controls: basal activity (P-gp membranes only), stimulated activity (P-gp membranes with activator), and vanadate-inhibited activity (to determine P-gp specific ATPase activity).
- Reaction Initiation and Incubation:
 - Pre-incubate the plate at 37°C.
 - Initiate the reaction by adding ATP to all wells.
 - Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
- Phosphate Detection:
 - Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a phosphate detection reagent.
 - Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
- Data Analysis:
 - Calculate the vanadate-sensitive ATPase activity for each condition.
 - For the stimulation assay, plot the ATPase activity against the **Irtemazole** concentration to determine if it activates the enzyme.
 - For the inhibition assay, calculate the percent inhibition of the stimulated ATPase activity at each **Irtemazole** concentration and determine the IC50 value.

Visualizations



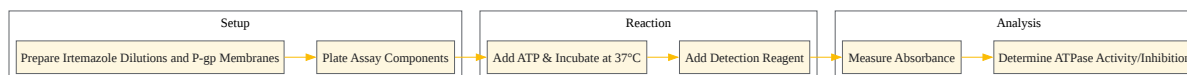
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Caption: Workflow for Antifungal Susceptibility Testing.



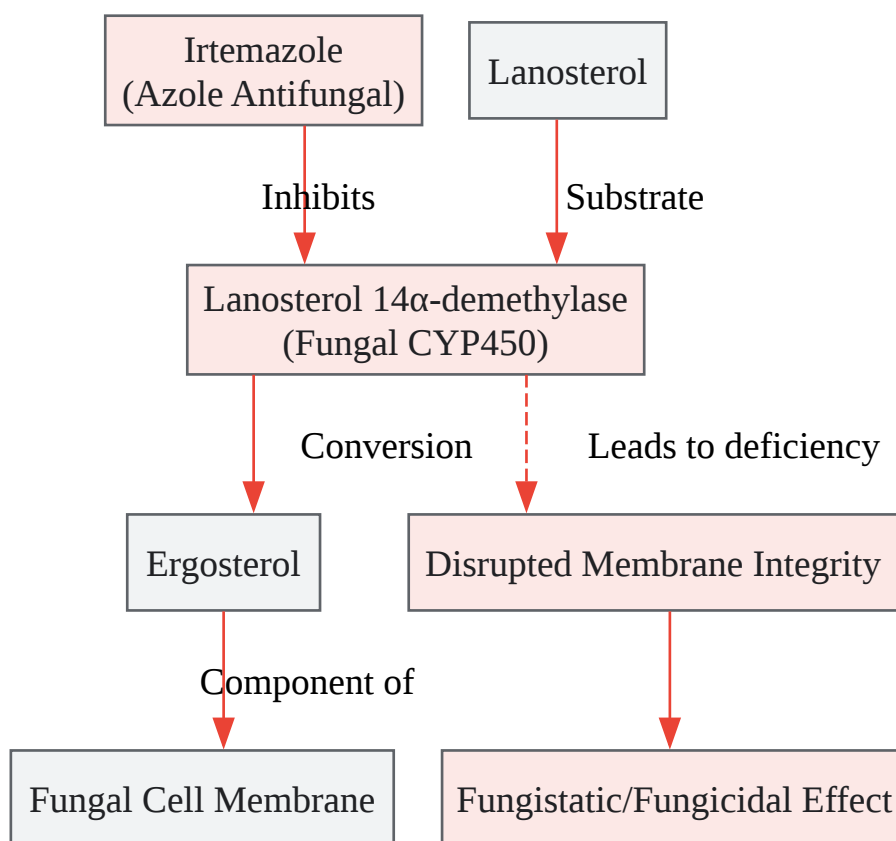
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Caption: Workflow for CYP450 Inhibition Assay.



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Caption: Workflow for P-glycoprotein ATPase Assay.



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Caption: Mechanism of Action of Azole Antifungals.

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